(2-Tert-butylcyclohexyl)hydrazine
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Overview
Description
(2-Tert-butylcyclohexyl)hydrazine is an organic compound with the molecular formula C10H22N2 It is a hydrazine derivative where the hydrazine group is attached to a cyclohexane ring substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butylcyclohexyl)hydrazine typically involves the reaction of 2-tert-butylcyclohexanone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through appropriate purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Tert-butylcyclohexyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding azine or other nitrogen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced nitrogen species.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives .
Scientific Research Applications
(2-Tert-butylcyclohexyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazine derivatives.
Medicine: Research into potential therapeutic applications, such as anticancer or antiviral agents, is ongoing.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of (2-Tert-butylcyclohexyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butylcyclohexanol: A related compound with a hydroxyl group instead of a hydrazine group. It is used in the synthesis of fragrances and other chemicals.
2-Tert-butylcyclohexanone: The precursor to (2-Tert-butylcyclohexyl)hydrazine, used in organic synthesis and as an intermediate in various chemical reactions.
Uniqueness
The presence of the tert-butyl group also influences its chemical properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1016699-82-3 |
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Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
(2-tert-butylcyclohexyl)hydrazine |
InChI |
InChI=1S/C10H22N2/c1-10(2,3)8-6-4-5-7-9(8)12-11/h8-9,12H,4-7,11H2,1-3H3 |
InChI Key |
KJLCPDATVUFYGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCCC1NN |
Origin of Product |
United States |
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